molecular formula C26H24N4O B7454255 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

Cat. No. B7454255
M. Wt: 408.5 g/mol
InChI Key: WOECBCAUDNAACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one, also known as BPEQ, is a compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BPEQ is a quinazolinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one is not fully understood, but studies have suggested that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell proliferation, survival, and metabolism. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. Studies have shown that 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to inhibit the migration and invasion of cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its high yield of synthesis. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to have low toxicity, which makes it a suitable candidate for further studies. However, one of the limitations of using 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one.

Future Directions

There are various future directions for the use of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in scientific research. One of the future directions is the development of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one analogs with improved solubility and bioavailability. Another future direction is the investigation of the potential of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in combination with other anticancer agents. In addition, further studies are needed to fully understand the mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one is a compound that has potential applications in various fields of scientific research, particularly in cancer research. The synthesis of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been achieved using different methods, and its mechanism of action is not fully understood. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are various future directions for the use of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been achieved using different methods. One of the most common methods is the one-pot three-component reaction of 4-chloroquinazoline, benzylpyrazole, and 1-phenylethylamine in the presence of a catalytic amount of potassium carbonate in dimethyl sulfoxide. Another method involves the reaction of 4-chloroquinazoline with benzylpyrazole in the presence of a base, followed by the reaction with 1-phenylethylamine. Both methods have been successful in synthesizing 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one with high yields.

Scientific Research Applications

2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has anti-proliferative effects on cancer cells, particularly in breast cancer cells. 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has also been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment. In addition, 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-19(21-12-6-3-7-13-21)30-25(28-24-15-9-8-14-23(24)26(30)31)22-16-27-29(18-22)17-20-10-4-2-5-11-20/h2-16,18-19,25,28H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOECBCAUDNAACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CN(N=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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